Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, methyl ester, (3R)- is a chemical compound with the molecular formula and a CAS number of 1443774-76-2. This compound features a hexanoic acid backbone with a cyano group at the sixth carbon and an oxo group at the fifth carbon, along with a phenylmethoxy group at the third carbon. The (3R) configuration indicates the stereochemistry of the molecule, which is crucial for its biological activity and reactivity in
These reactions highlight its potential as a versatile intermediate in organic synthesis .
The specific biological effects of this compound would require empirical studies to elucidate its mechanism of action and therapeutic potential .
Several methods can be employed to synthesize Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, methyl ester:
These methods highlight both traditional and innovative approaches to synthesizing this complex molecule .
Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, methyl ester has potential applications in various fields:
The versatility of this compound suggests it could play a role in diverse chemical processes .
Future studies focusing on these aspects could offer valuable information regarding the interactions of this compound within biological systems .
Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, methyl ester shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Hexanoic Acid | Straight-chain fatty acid | Simple structure with no functional groups |
| 6-Cyanohexanoic Acid | Contains a cyano group | Lacks the oxo and phenylmethoxy groups |
| Methyl Hexanoate | Ester form of hexanoic acid | Does not contain cyano or oxo functionalities |
| Phenylbutyric Acid | Aromatic compound with similar backbone | Different chain length and functional groups |
The presence of both cyano and oxo functionalities along with a phenylmethoxy group makes Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, methyl ester unique among these compounds. Its complex structure may contribute to distinct biological activities not observed in simpler analogs .